

# In-Depth Technical Guide: Hoe 892 (CAS Number 75111-35-2)

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## Compound of Interest

Compound Name:	Hoe 892
CAS No.:	75111-35-2
Cat. No.:	B1673330

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## Executive Summary

**Hoe 892** is a chemically stable, orally active thia-imino analogue of prostacyclin (PGI<sub>2</sub>). It functions as a potent inhibitor of platelet aggregation and a significant vasodilator. Its stability and oral bioavailability make it a subject of interest in cardiovascular research, particularly in the context of developing anti-thrombotic and anti-hypertensive therapies. This document provides a comprehensive technical overview of **Hoe 892**, including its pharmacological properties, mechanism of action, and detailed experimental methodologies.

## Chemical and Physical Properties

Property	Value
CAS Number	75111-35-2
Molecular Formula	C <sub>20</sub> H <sub>33</sub> NO <sub>4</sub> S
Molecular Weight	383.57 g/mol
IUPAC Name	methyl 4-[[[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-en-1-yl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate
Synonyms	Hoe-892, S 792892A
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as ethanol, methanol, DMSO, and DMF.

## Pharmacology

**Hoe 892** exerts its primary pharmacological effects as an anti-platelet agent and a vasodilator.

## Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of **Hoe 892**.

Table 1: In Vitro Platelet Aggregation Inhibition

Agonist	Species	Preparation	IC <sub>50</sub> (ng/mL)
Collagen	Rabbit	Platelet-Rich Plasma	43.3[1]
Arachidonic Acid	Rabbit	Platelet-Rich Plasma	170.2[1]

Table 2: In Vivo Platelet Aggregation Inhibition

Agonist	Species	Route of Administration	ID <sub>50</sub> (mg/kg)	Duration of Action
Collagen	Rabbit	Oral	0.2[1]	> 3 hours[1]
Arachidonic Acid	Rabbit	Oral	1.5[1]	> 3 hours

Table 3: In Vivo Cardiovascular Effects

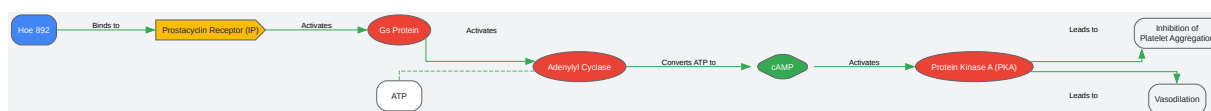
Effect	Species	Route of Administration	ED <sub>25</sub> (µg/kg)
Decrease in Systemic Blood Pressure	Rat (anesthetized)	Intravenous	2.2

## Mechanism of Action

As a prostacyclin analogue, **Hoe 892** is believed to exert its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).

## Signaling Pathway

Activation of the IP receptor by **Hoe 892** initiates a signaling cascade that leads to the inhibition of platelet activation and smooth muscle relaxation.



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Caption: Prostacyclin signaling pathway activated by **Hoe 892**.

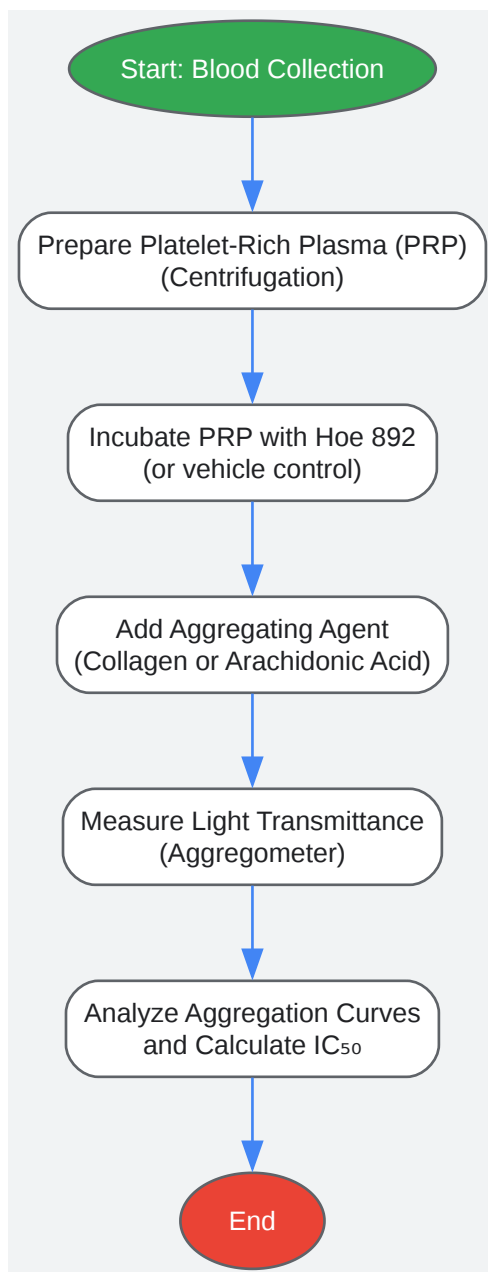
The binding of **Hoe 892** to the IP receptor activates the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels. This reduction in calcium influx inhibits platelet aggregation and promotes the relaxation of vascular smooth muscle, resulting in vasodilation. The anti-aggregatory effects of **Hoe 892** can be potentiated by phosphodiesterase inhibitors like theophylline, which prevent the breakdown of cAMP.

## Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **Hoe 892**.

### In Vitro Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using light aggregometry.



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## References

- [1. Oral Administration of Sustained Release Niacin Inhibits Platelet Aggregation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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